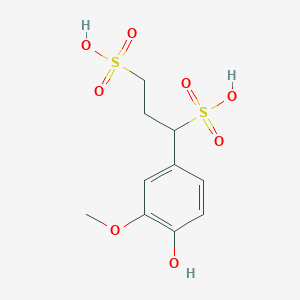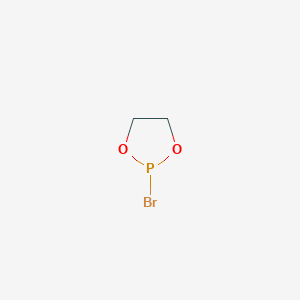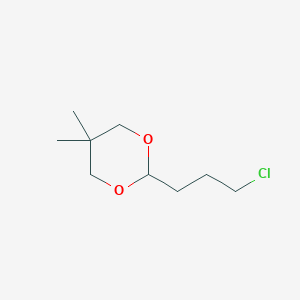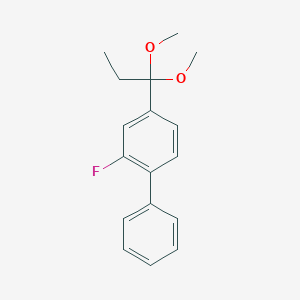
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a 1,1-dimethoxypropyl group at the 4-position and a fluorine atom at the 2-position. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the 1,1-Dimethoxypropyl Group: The 1,1-dimethoxypropyl group can be introduced through a Friedel-Crafts alkylation reaction using 1,1-dimethoxypropane as the alkylating agent.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent, such as potassium fluoride.
Industrial Production Methods
Industrial production of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Catalysts and reaction conditions are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Applications De Recherche Scientifique
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The fluorine atom and biphenyl core can facilitate binding to specific receptors, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,1-Dimethoxypropyl)-2-chloro-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-bromo-1,1’-biphenyl
- 4-(1,1-Dimethoxypropyl)-2-iodo-1,1’-biphenyl
Uniqueness
4-(1,1-Dimethoxypropyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66202-90-2 |
|---|---|
Formule moléculaire |
C17H19FO2 |
Poids moléculaire |
274.33 g/mol |
Nom IUPAC |
4-(1,1-dimethoxypropyl)-2-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C17H19FO2/c1-4-17(19-2,20-3)14-10-11-15(16(18)12-14)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 |
Clé InChI |
TXNQWXIHCQAIKR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



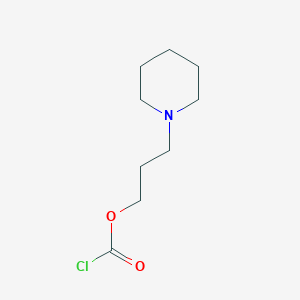
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
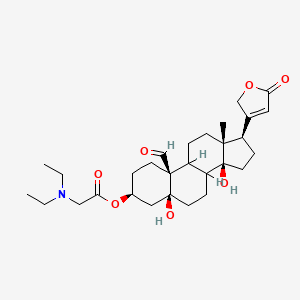
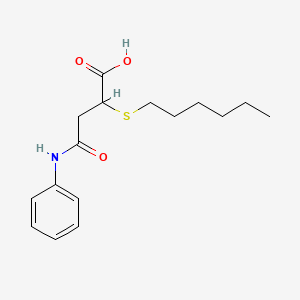
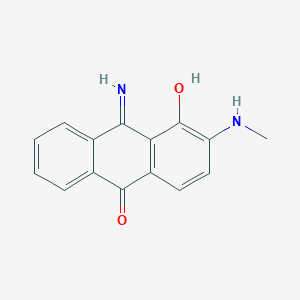
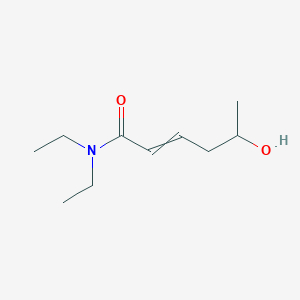
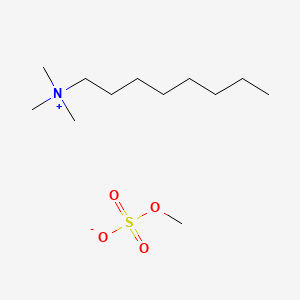
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
